4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound contains an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the sulfonamide group adds to its versatility and potential biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The indene derivative can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting indene is then subjected to various functionalization reactions to introduce the amino and carbonyl groups.
The sulfonamide group is introduced through a reaction between the amine derivative and a sulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent functionalization steps. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Indanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group, which is known to exhibit antibacterial activity.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate
- (1S)-1,5-Anhydro-4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2,3,4-trideoxy-1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-L-threo-hexitol
Uniqueness
4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific combination of the indene moiety and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE, commonly referred to as DIBS, is a complex organic compound with significant potential in various biological applications. Its structure features an indene moiety fused with a sulfonamide group, which is known for its diverse biological activities, including antibacterial properties. This compound has garnered attention for its potential therapeutic applications in medicinal chemistry.
Molecular Structure
- IUPAC Name : 1-(2,3-dihydro-1H-inden-5-yl)-3-(4-sulfamoylphenyl)urea
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 345.39 g/mol
Structural Features
The compound consists of:
- An indene ring system providing unique electronic properties.
- A sulfonamide group contributing to its biological activity.
Synthetic Pathways
The synthesis of DIBS typically involves:
- Formation of the indene derivative via a Diels-Alder reaction.
- Functionalization to introduce amino and carbonyl groups.
- Sulfonamide formation through reaction with sulfonyl chloride in the presence of a base.
Antimicrobial Properties
DIBS has been investigated for its antimicrobial efficacy. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.
Case Studies and Research Findings
- Antibacterial Activity : In a study assessing the antibacterial effects of sulfonamides, DIBS demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Antitumor Activity : Preliminary studies have indicated that DIBS may possess antitumor properties. In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This action leads to the depletion of folate levels in bacteria, thereby hindering their growth .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of DIBS:
Compound Name | Structure | Antibacterial Activity | Antitumor Activity |
---|---|---|---|
DIBS | DIBS Structure | High | Moderate |
Sulfanilamide | Sulfanilamide Structure | Moderate | Low |
Trimethoprim | Trimethoprim Structure | High | Low |
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-sulfamoylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c17-23(21,22)15-8-6-13(7-9-15)18-16(20)19-14-5-4-11-2-1-3-12(11)10-14/h4-10H,1-3H2,(H2,17,21,22)(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHYNEFJUMPQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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